![molecular formula C9H14ClNO B2761693 4-(1-Aminoethyl)-3-methylphenol;hydrochloride CAS No. 2567495-04-7](/img/structure/B2761693.png)
4-(1-Aminoethyl)-3-methylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1-Aminoethyl)-3-methylphenol;hydrochloride” is an organic compound. It is a derivative of phenol, which is a type of aromatic compound widely used in various industries .
Molecular Structure Analysis
The molecular formula of “4-(1-Aminoethyl)-3-methylphenol;hydrochloride” is C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 274.4±25.0 °C at 760 mmHg, and a flash point of 119.7±23.2 °C . It has 2 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
- (S)-4-(1-Aminoethyl)phenol serves as an intermediate in organic synthesis. Researchers use it to create more complex molecules by incorporating it into chemical reactions. Its chiral nature makes it particularly valuable for constructing enantiomerically pure compounds .
- In the realm of materials science, (S)-4-(1-Aminoethyl)phenol has been explored for enhancing polymer properties. For instance, when combined with silicon nitride (Si3N4) nanosheets, it can improve the thermal stability and mechanical strength of thermoplastic polyurethane (TPU) matrices. These hybrid nanocomposites exhibit reduced heat transfer and increased residual carbon content, making them promising for applications like flame retardancy .
- Researchers investigate the catalytic properties of (S)-4-(1-Aminoethyl)phenol and its derivatives. It can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may find use in asymmetric catalysis, where enantioselective reactions are crucial .
- Due to its structural features, this compound may serve as a building block for designing pharmaceutical agents. Scientists explore its potential in drug discovery, aiming to create novel therapeutic compounds .
- Enantiopure compounds are essential in drug development and fine chemicals. Researchers use (S)-4-(1-Aminoethyl)phenol for chiral resolution, separating racemic mixtures into their individual enantiomers. This process enables the isolation of pure enantiomers for further study or application .
- Some studies investigate the luminescent properties of (S)-4-(1-Aminoethyl)phenol and related derivatives. These materials may find use in optoelectronic devices, sensors, or imaging applications .
Organic Synthesis
Polymer Nanocomposites
Catalysis and Ligand Design
Pharmaceutical Intermediates
Chiral Resolution and Separation
Photoluminescent Materials
Mechanism of Action
Target of Action
The primary target of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride, also known as Y-27632, is the Rho-associated protein kinase (ROCK) family of protein kinases . This compound inhibits the kinase activity of both ROCK-I and ROCK-II . It also targets cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
Y-27632 acts by inhibiting the Rho-associated protein kinase (ROCK) signaling pathways . It selectively inhibits p160ROCK, although it does inhibit other protein kinases such as PKCs at higher concentrations . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .
Biochemical Pathways
The inhibition of ROCK signaling pathways by Y-27632 affects various biochemical pathways. ROCK is involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression . By inhibiting ROCK, Y-27632 can affect these processes and lead to various downstream effects.
Pharmacokinetics
It’s known that the compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled y-27632 . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .
Result of Action
The inhibition of ROCK by Y-27632 has various molecular and cellular effects. For example, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . In spinal cord-lesioned rodents, systemic administration of Y-27632 reversed the active RhoA signal around the injury area .
Action Environment
The action, efficacy, and stability of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .
properties
IUPAC Name |
4-(1-aminoethyl)-3-methylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-5-8(11)3-4-9(6)7(2)10;/h3-5,7,11H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUBJTISDWGUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.